molecular formula C24H24N4O B3012820 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1351632-91-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B3012820
CAS RN: 1351632-91-1
M. Wt: 384.483
InChI Key: PWXQSUSXMIASDX-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds, such as pyrazoles and isoquinolines, often involves multi-component reactions, offering high yields and purity. For example, Prabakaran, Khan, and Jin (2012) demonstrated an efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst, which highlights the versatility and reactivity of pyrazole and isoquinoline frameworks in creating complex molecules with potential for varied applications (Prabakaran, Khan, & Jin, 2012). Similarly, Kumar and Vijayakumar (2018) reported a solvent-free synthesis of 3-acetyl-4-arylquinoline-based enaminones, showcasing the environmental benefits and efficiency of modern synthetic methods (Kumar & Vijayakumar, 2018).

Biological Evaluation

Compounds with heterocyclic structures like pyrazoles and isoquinolines are frequently evaluated for their biological activities. Norman et al. (1996) synthesized heterocyclic analogues of 1192U90 and evaluated them as potential antipsychotic agents, demonstrating the therapeutic potential of such compounds in neuropsychiatric disorders (Norman et al., 1996). Furthermore, Liu et al. (2009) synthesized novel oxazole derivatives containing the tetrahydroisoquinoline moiety and screened them for antiproliferative activities, indicating the importance of such structures in anticancer research (Liu et al., 2009).

Antioxidant and Antimicrobial Applications

Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives and evaluated their antioxidant efficiency in lubricating greases, suggesting the potential of heterocyclic compounds in industrial applications beyond medicinal chemistry (Hussein, Ismail, & El-Adly, 2016). Additionally, Hafez, Alshammari, and El-Gazzar (2015) synthesized pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, evaluating their antimicrobial activity, which underscores the role of such compounds in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-27-23(17-22(26-27)20-10-3-2-4-11-20)24(29)25-14-7-8-15-28-16-13-19-9-5-6-12-21(19)18-28/h2-6,9-12,17H,13-16,18H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXQSUSXMIASDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC#CCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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